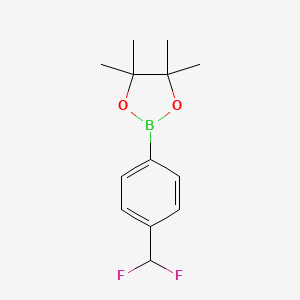![molecular formula C10H16N2O B1467056 2-(氮杂环丁烷-3-羰基)-2-氮杂双环[2.2.1]庚烷 CAS No. 1495209-76-1](/img/structure/B1467056.png)
2-(氮杂环丁烷-3-羰基)-2-氮杂双环[2.2.1]庚烷
描述
The compound “2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane” is a complex organic molecule that belongs to the class of bicyclic molecules . Bicyclic structures occur widely and are often found in many biologically important molecules . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Synthesis Analysis
The synthesis of similar compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, has been achieved via an asymmetric approach involving a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . Another method involves a sequential Diels Alder reaction/rearrangement sequence, which was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes .Molecular Structure Analysis
The molecular structure of similar compounds, such as 3-azabicyclo[3.2.0]heptane derivatives, has been studied theoretically . The calculations on the two proposed mechanisms showed that the iminium ion, the relatively high energy species, is not the appropriate reaction intermediate .Chemical Reactions Analysis
An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates . A sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as bicyclo[3.1.1]heptane derivatives, have been studied theoretically . The density, heat of sublimation, and impact sensitivity were estimated by electrostatic potential analysis of the molecular surface .科学研究应用
不对称合成
该化合物是天然产物类似结构不对称合成的关键中间体。利用有机催化不对称迈克尔加成反应,它可以转化成高产率和对映体比率的产物。 该过程对于创建具有特定手性构型的化合物至关重要,而这些化合物通常是生物活性所必需的 .
天然产物支架
由于其结构与某些天然产物相似,因此该化合物在合成复杂天然产物类似物的过程中用作支架。 这些支架对于开发模仿天然化合物生物活性的新型药物至关重要 .
有机催化
在有机催化中,该化合物可用于促进[4 + 2]环加成反应。 这是合成双环[2.2.1]庚烷-1-羧酸酯的关键步骤,这些羧酸酯存在于各种生物活性化合物和药物候选物中 .
桥头官能化
该化合物的结构允许受控的桥开环反应,这是一种在桥头位置引入官能团的方法。 这对合成桥头碳是生物相互作用关键部位的化合物特别有价值 .
对映选择性催化
它可用于开发对映选择性催化剂,这些催化剂对于生产手性分子的单一对映异构体版本至关重要。 此类催化剂在制药行业越来越重要,因为对纯对映异构体的需求很高,因为它们具有更好的疗效和安全性 .
药物发现
该化合物独特的多环结构使其成为药物发现项目的候选化合物。 它能够模拟某些天然产物框架,这意味着它可以成为新型治疗剂的基础 .
合成方法学开发
研究人员利用该化合物开发新的合成方法。 它在化学转化中的多功能性使其成为测试新反应和催化过程的极佳模型 .
药物化学
在药物化学中,该化合物用于创建生物活性分子的类似物。 通过改变其结构,化学家可以增强这些分子的特性,例如它们的效力、选择性和药代动力学特征 .
作用机制
Target of Action
It’s known that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Mode of Action
It’s known that similar compounds can inhibit the growth of certain plants .
Biochemical Pathways
It’s known that similar compounds can be synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction .
Pharmacokinetics
It’s known that similar compounds have been studied for their high-energy density properties .
Result of Action
It’s known that similar compounds have been designed and studied theoretically for their high-energy density properties .
Action Environment
It’s known that similar compounds have been studied theoretically for their properties under various conditions .
生化分析
Biochemical Properties
2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including penicillin-binding proteins (PBPs) and other enzymes involved in cell wall synthesis . The compound’s interaction with PBPs, for instance, inhibits their function, which is essential for bacterial cell wall synthesis. This inhibition can lead to the disruption of bacterial cell walls, making it a potential candidate for antibacterial therapies .
Cellular Effects
The effects of 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PBPs can lead to the inhibition of cell wall synthesis in bacteria, resulting in cell lysis and death . Additionally, the compound has been shown to affect the stability and function of various cellular proteins, further influencing cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like PBPs, inhibiting their activity and preventing the synthesis of essential cellular components . This inhibition can lead to the accumulation of intermediates and the disruption of normal cellular processes. The compound’s unique structure allows it to fit precisely into the active sites of these enzymes, making it a potent inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular function . Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Effective transport and distribution are essential for its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
2-azabicyclo[2.2.1]heptan-2-yl(azetidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-10(8-4-11-5-8)12-6-7-1-2-9(12)3-7/h7-9,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFBDXWMLAUOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



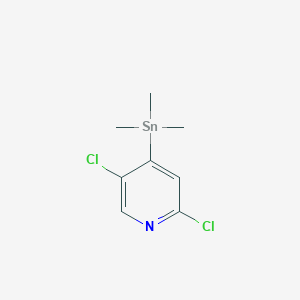


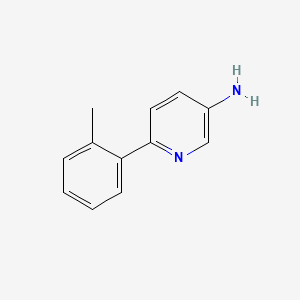

![Ethyl 2-[(2-methoxyacetyl)(methyl)amino]acetate](/img/structure/B1466981.png)
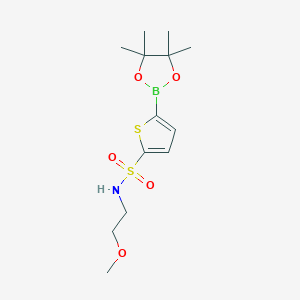
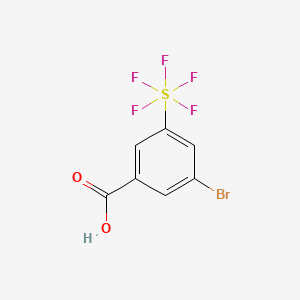
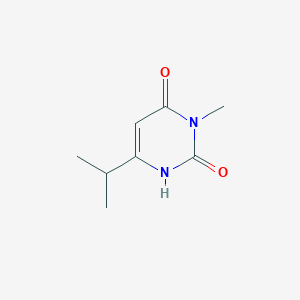
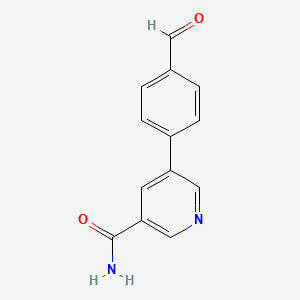
![5-[1,2,4]Triazol-1-yl-pyrazine-2-carboxylic acid](/img/structure/B1466989.png)
